molecular formula C8H13F3N2 B13946374 N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine

N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13946374
M. Wt: 194.20 g/mol
InChI Key: KFUHJBBBJSSUCV-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a cyclopropyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a trifluoromethylated precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an amine or alcohol derivative .

Scientific Research Applications

N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine
  • N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-2-one
  • N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-2,5-dione

Uniqueness

N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopropyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H13F3N2

Molecular Weight

194.20 g/mol

IUPAC Name

N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C8H13F3N2/c9-8(10,11)13(6-1-2-6)7-3-4-12-5-7/h6-7,12H,1-5H2

InChI Key

KFUHJBBBJSSUCV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(C2CCNC2)C(F)(F)F

Origin of Product

United States

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